
N-Ethyl-5-(6-formyl-2-methyl-3-propoxyphenoxy)pentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Ethyl-5-(6-formyl-2-methyl-3-propoxyphenoxy)pentanamide is an organic compound with a complex structure that includes an ethyl group, a formyl group, a methyl group, and a propoxyphenoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-5-(6-formyl-2-methyl-3-propoxyphenoxy)pentanamide typically involves multiple steps, including the formation of intermediate compounds. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group tolerant conditions . This reaction involves the use of organoboron reagents and palladium catalysts to couple aryl halides with boronic acids or esters.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The process may also involve purification steps such as crystallization or chromatography to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
N-Ethyl-5-(6-formyl-2-methyl-3-propoxyphenoxy)pentanamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The propoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkoxides (RO⁻), typically in the presence of a base
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various alkoxy derivatives
科学研究应用
N-Ethyl-5-(6-formyl-2-methyl-3-propoxyphenoxy)pentanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-Ethyl-5-(6-formyl-2-methyl-3-propoxyphenoxy)pentanamide involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as reduced inflammation or inhibition of microbial growth.
相似化合物的比较
Similar Compounds
N-Methylpentanamide: A similar compound with a methyl group instead of an ethyl group.
N-Propylpentanamide: A similar compound with a propyl group instead of an ethyl group.
Uniqueness
N-Ethyl-5-(6-formyl-2-methyl-3-propoxyphenoxy)pentanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
820237-83-0 |
|---|---|
分子式 |
C18H27NO4 |
分子量 |
321.4 g/mol |
IUPAC 名称 |
N-ethyl-5-(6-formyl-2-methyl-3-propoxyphenoxy)pentanamide |
InChI |
InChI=1S/C18H27NO4/c1-4-11-22-16-10-9-15(13-20)18(14(16)3)23-12-7-6-8-17(21)19-5-2/h9-10,13H,4-8,11-12H2,1-3H3,(H,19,21) |
InChI 键 |
NAUQXEJLJAUQJF-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=C(C(=C(C=C1)C=O)OCCCCC(=O)NCC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



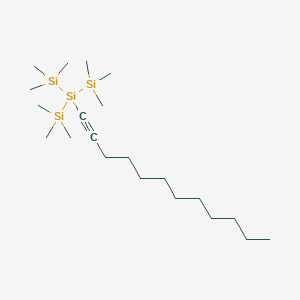
![Pyridine, 2-[2-cyclopropyl-1-(phenylmethyl)-1H-imidazol-4-yl]-3-methyl-](/img/structure/B14214859.png)

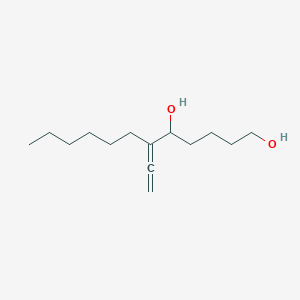
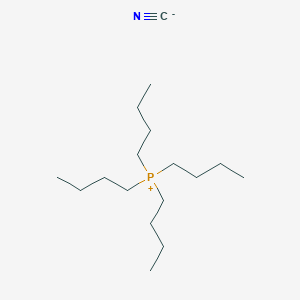
![2-{[2-(Benzylamino)ethyl]amino}-2-methylpropan-1-ol](/img/structure/B14214881.png)
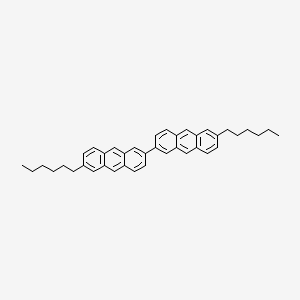
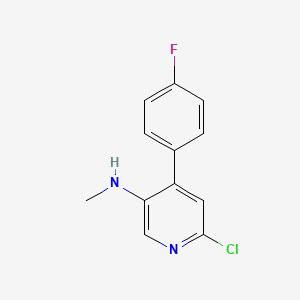
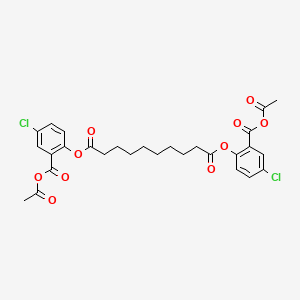
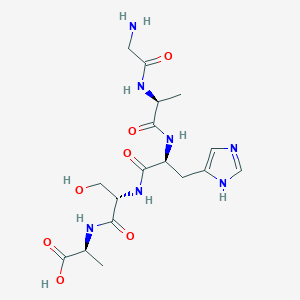
![2-[E-2-(4-Diethylaminomethyl-phenyl)-vinyl]-benzoic acid](/img/structure/B14214926.png)
![2-[(5-Amino-4-chloro-1,3-thiazol-2-yl)amino]-1-phenylethan-1-one](/img/structure/B14214933.png)
![2H-Azepin-2-one, 1-[1-(2-bromo-5-fluorophenyl)ethenyl]hexahydro-](/img/structure/B14214938.png)
